2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a complex organic compound known for its unique bicyclic structure. This compound is often used as a precursor in the synthesis of β-amino acids and other biologically active molecules. Its rigid structure and specific functional groups make it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the bicyclic core: This can be achieved through a between a suitable diene and a dienophile.
Introduction of the tert-butoxycarbonyl group: This step involves the protection of the amine group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including β-amino acids and peptides.
Biology: The compound’s derivatives are studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting neurological or metabolic disorders.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing a free amine that can participate in further biochemical reactions.
Comparison with Similar Compounds
2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid can be compared with other similar compounds, such as:
2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid: This compound has a similar bicyclic structure but differs in the position of the carboxylic acid group.
2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid: This compound has a different bicyclic framework, which affects its reactivity and applications.
The unique structure of this compound, particularly the position of the carboxylic acid group and the presence of the tert-butoxycarbonyl protecting group, makes it a valuable intermediate in various chemical and biological processes.
Properties
CAS No. |
2728630-26-8 |
---|---|
Molecular Formula |
C12H19NO4 |
Molecular Weight |
241.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.